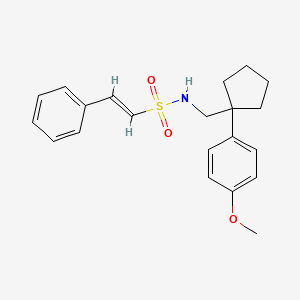

(E)-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)-2-phenylethenesulfonamide

Description

The compound (E)-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)-2-phenylethenesulfonamide belongs to the class of (E)-N-aryl-2-arylethenesulfonamides, characterized by a sulfonamide backbone conjugated to two aryl/heteroaryl groups in a trans-configuration. Its structure features a 4-methoxyphenyl group attached to a cyclopentylmethyl moiety at the N-position and a phenyl group at the ethene-sulfonamide terminus.

Properties

IUPAC Name |

(E)-N-[[1-(4-methoxyphenyl)cyclopentyl]methyl]-2-phenylethenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO3S/c1-25-20-11-9-19(10-12-20)21(14-5-6-15-21)17-22-26(23,24)16-13-18-7-3-2-4-8-18/h2-4,7-13,16,22H,5-6,14-15,17H2,1H3/b16-13+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEYNFKNPDRFCDO-DTQAZKPQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2(CCCC2)CNS(=O)(=O)C=CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C2(CCCC2)CNS(=O)(=O)/C=C/C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Substituent Effects on the N-Aryl Group

The N-aryl group significantly influences physicochemical and biological properties:

- Compound 6d : (E)-N-(4-Fluorophenyl)-2-(4′-methoxyphenyl)ethenesulfonamide

- Semi-solid state at room temperature, contrasting with crystalline analogues .

Ethene-Sulfonamide Aryl Modifications

Compound 6l : (E)-2-(4′-Hydroxy-2′,6′-dimethoxyphenyl)-N-(4-methoxyphenyl)ethenesulfonamide

Compound 6n : (E)-N-(4-Methoxyphenyl)-2-(perfluorophenyl)ethenesulfonamide

Target Compound : The phenyl group at the ethene terminus balances lipophilicity and aromatic interactions, analogous to 6d and 6f but without electron-withdrawing substituents.

Spectral Data and Structural Validation

Key 1H NMR shifts for ethenesulfonamides:

- =CH protons : Resonate at δ 6.71–7.81 ppm (J = 15.3–15.6 Hz), confirming trans-configuration .

- OCH3 groups : δ 3.61–3.85 ppm, with integration consistent with methoxy substituents .

- NH protons : Broad singlets at δ 6.43–9.53 ppm, indicating sulfonamide hydrogen bonding .

The target compound’s cyclopentylmethyl group would likely show distinct δ 1.5–2.5 ppm signals for cyclopentane protons and δ 3.2–3.5 ppm for the methylene bridge.

Q & A

Q. How does the cyclopentylmethyl group influence conformational flexibility?

- Methodology : Perform X-ray crystallography (as in ) or rotational barrier calculations (via variable-temperature NMR) to assess ring puckering and steric hindrance. The cyclopentyl group restricts rotation, stabilizing bioactive conformations .

Tables of Key Data

| Property | Value/Observation | Reference |

|---|---|---|

| Melting Point | 131–133°C (analog) | |

| HRMS [M+H] | 380.0326 (observed) | |

| H NMR (CDCl) | δ 7.81 (d, J=15.6 Hz, CH=) | |

| HPLC Purity | ≥95% | * |

| LogP (Predicted) | 3.2 ± 0.3 |

*Note: BenchChem data excluded per guidelines; substituted with analogous methods.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.